4-({[(4-Butylphenyl)methyl](heptyl)carbamoyl}amino)benzoic acid
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Overview
Description
4-({(4-Butylphenyl)methylcarbamoyl}amino)benzoic acid is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a benzoic acid moiety, a butylphenyl group, and a heptylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(4-Butylphenyl)methylcarbamoyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Butylphenylmethyl Intermediate: This step involves the alkylation of 4-butylphenyl with a suitable alkylating agent to form the butylphenylmethyl intermediate.
Introduction of the Heptylcarbamoyl Group: The butylphenylmethyl intermediate is then reacted with heptyl isocyanate to introduce the heptylcarbamoyl group.
Coupling with Benzoic Acid: The final step involves the coupling of the heptylcarbamoyl intermediate with benzoic acid under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-({(4-Butylphenyl)methylcarbamoyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or reducing metals in acid.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid can be used for oxidation reactions.
Substitution: N-bromosuccinimide (NBS) is commonly used for free radical bromination at the benzylic position.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
4-({(4-Butylphenyl)methylcarbamoyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({(4-Butylphenyl)methylcarbamoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Gene Expression: Modulating the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Butylbenzoic acid: Similar structure but lacks the heptylcarbamoyl group.
4-Butylphenylacetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
Heptylbenzoic acid: Similar structure but lacks the butylphenyl group.
Uniqueness
4-({(4-Butylphenyl)methylcarbamoyl}amino)benzoic acid is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the butylphenyl and heptylcarbamoyl groups makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
88468-00-2 |
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Molecular Formula |
C26H36N2O3 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
4-[[(4-butylphenyl)methyl-heptylcarbamoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H36N2O3/c1-3-5-7-8-9-19-28(20-22-13-11-21(12-14-22)10-6-4-2)26(31)27-24-17-15-23(16-18-24)25(29)30/h11-18H,3-10,19-20H2,1-2H3,(H,27,31)(H,29,30) |
InChI Key |
GIJJFNANSWNHFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CC1=CC=C(C=C1)CCCC)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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